molecular formula C23H22N2O4S B2865138 3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole CAS No. 1114908-82-5

3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B2865138
CAS No.: 1114908-82-5
M. Wt: 422.5
InChI Key: SYWRQYBJJKAQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a furan ring, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioether Group: The thioether group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Final Assembly: The final compound is assembled by linking the furan and oxadiazole rings through appropriate coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve specific substitutions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydro derivatives of the oxadiazole and aromatic rings.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit microbial growth by targeting essential enzymes in the pathogen.

    Chemical Reactivity: The presence of multiple reactive sites allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-triazole: Contains a triazole ring, offering different chemical properties and reactivity.

Uniqueness

The unique combination of a dimethoxyphenyl group, a furan ring, and an oxadiazole ring in 3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole provides distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a balance of stability and reactivity that is not commonly found in similar compounds.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[5-[(3-methylphenyl)methylsulfanylmethyl]furan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-15-5-4-6-16(9-15)13-30-14-18-7-8-21(28-18)23-24-22(25-29-23)17-10-19(26-2)12-20(11-17)27-3/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWRQYBJJKAQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.